molecular formula C9H15N3O3S B8621952 5-Butoxy-N-ethyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide CAS No. 61515-84-2

5-Butoxy-N-ethyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide

Cat. No. B8621952
M. Wt: 245.30 g/mol
InChI Key: IIXIRQXPYFHCEY-UHFFFAOYSA-N
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Patent
US04067720

Procedure details

1 ml of triethylamine was added to a solution of 17.4 g of 3-hydroxy-5-n-butoxy-1,2,4-thiadiazole in 150 ml of tetrahydrofuran and then 12 ml of ethyl isocyanate were added dropwise with stirring. The mixture was stirred for 2 hours at 20° C and was concentrated to dryness under reduced pressure. The residue was chromatographed over silica gel and elution with a 7-3 benzene-ethyl acetate mixture yielded 18.5 g of 2-(N-ethylcarbamoyl)-5-n-butoxy-1,2,4-thiadiazole-3-one.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][C:9]1[N:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])[S:11][N:10]=1.[CH2:19]([N:21]=[C:22]=[O:23])[CH3:20]>O1CCCC1>[CH2:19]([NH:21][C:22]([N:10]1[C:9](=[O:8])[N:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])[S:11]1)=[O:23])[CH3:20]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17.4 g
Type
reactant
Smiles
OC1=NSC(=N1)OCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at 20° C
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel and elution with a 7-3 benzene-ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)N1SC(=NC1=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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